2-Azido-1-bromo-4-methylbenzene
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Overview
Description
2-Azido-1-bromo-4-methylbenzene is an organic compound with the molecular formula C7H6BrN3 It is a derivative of benzene, where the benzene ring is substituted with an azido group (-N3) at the second position, a bromine atom at the first position, and a methyl group (-CH3) at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-1-bromo-4-methylbenzene typically involves a multi-step process. One common method starts with the bromination of 4-methylbenzene (toluene) to form 1-bromo-4-methylbenzene. This intermediate is then subjected to azidation using sodium azide (NaN3) in the presence of a suitable solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing safety measures due to the potentially hazardous nature of azides .
Chemical Reactions Analysis
Types of Reactions: 2-Azido-1-bromo-4-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Reduction Reactions: The azido group can be reduced to an amine group (-NH2) using reducing agents like lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions, forming triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in DMF.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of 2-amino-1-bromo-4-methylbenzene.
Cycloaddition: Formation of triazole derivatives.
Scientific Research Applications
2-Azido-1-bromo-4-methylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Azido-1-bromo-4-methylbenzene primarily involves its reactivity due to the presence of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is harnessed in bioorthogonal chemistry, where the compound can selectively react with specific biomolecules without interfering with natural biological processes .
Comparison with Similar Compounds
1-Bromo-4-methylbenzene: Lacks the azido group, making it less reactive in cycloaddition reactions.
2-Azido-1-bromo-4-chlorobenzene: Similar structure but with a chlorine atom instead of a methyl group, affecting its reactivity and applications.
Uniqueness: 2-Azido-1-bromo-4-methylbenzene is unique due to the combination of the azido group and bromine atom on the benzene ring, providing a versatile platform for various chemical transformations and applications in scientific research .
Properties
Molecular Formula |
C7H6BrN3 |
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Molecular Weight |
212.05 g/mol |
IUPAC Name |
2-azido-1-bromo-4-methylbenzene |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-3-6(8)7(4-5)10-11-9/h2-4H,1H3 |
InChI Key |
LHCWWKMQFLOTNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)N=[N+]=[N-] |
Origin of Product |
United States |
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